(2R,4R)-叔丁基 4-羟基-2-(羟甲基)吡咯烷-1-羧酸酯

描述

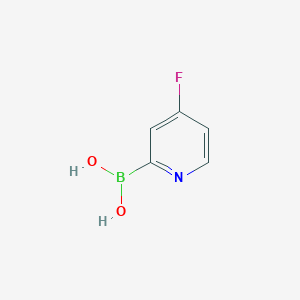

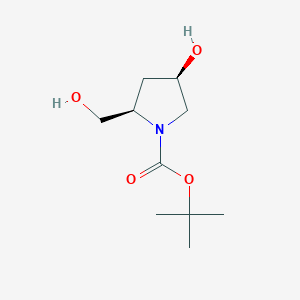

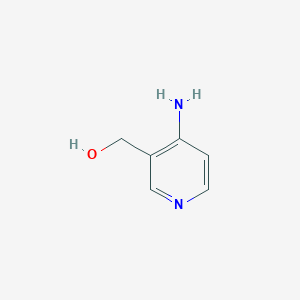

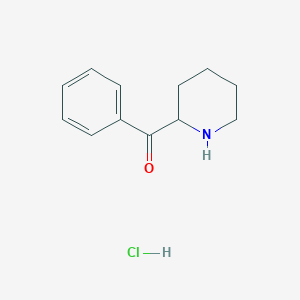

“(2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate” is an organic compound. It is a derivative of pyrrolidine, which is a cyclic amine. The compound contains hydroxyl, carboxylate, and hydroxymethyl functional groups .

Synthesis Analysis

The synthesis of “(2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate” can be achieved through chemical synthesis. The specific synthesis route can be selected based on the required reaction conditions and reagents .Molecular Structure Analysis

The molecular formula of this compound is C13H17NO4. It has an average mass of 251.278 Da and a mono-isotopic mass of 251.115753 Da .Physical And Chemical Properties Analysis

The compound is a white to light yellow solid at room temperature. It has a density of 1.297±0.06 g/cm3 (Predicted) and a boiling point of 433.9±40.0 °C (Predicted) .科学研究应用

不对称合成和化学分析

该化合物的一个关键应用是不受保护的多羟基吡咯烷的不对称合成中,这是吡咯烷阿糖合成必不可少的中间体 (黄,2011)。这些化合物在治疗剂开发中具有重要意义。此外,类似化合物的结构分析,例如研究它们的晶体结构和键合模式,是另一个重要的研究领域 (韦伯等人,1995)。

手性吡咯烷的合成

该化合物在 N-叔丁基二取代吡咯烷的对映选择性合成中起着重要作用。一项特定研究展示了一种实用的不对称合成方法,该方法可以产生具有高收率和优异对映体过量的手性吡咯烷,这在药物合成中很有价值 (郑等人,2005)。

在药物化学中的应用

一项值得注意的应用是在流感神经氨酸酶抑制剂的开发中。该化合物作为合成针对流感的有效抑制剂的核心结构,突出了其在抗病毒药物发现中的重要性 (王等人,2001)。

氟化合物的合成

还对叔丁基 2-(全氟烷基酰基)吡咯烷-1-羧酸酯的还原进行了研究,以生成氟代脯氨醇。这些化合物由于其独特的性质而在有机和药物化学中具有潜在应用 (船曳等人,2008)。

吡咯烷衍生物的探索

已经合成并表征了各种吡咯烷衍生物,以了解它们在药物发现和开发中的潜在应用。这包括对吡咯烷羧酸酯及其结构性质的研究,这对于理解它们的化学行为和作为治疗剂的潜力至关重要 (柳等人,2008)。

安全和危害

The compound is classified under GHS07. It has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding inhalation or skin and eye contact, wearing appropriate protective equipment, and following laboratory safety procedures .

未来方向

属性

IUPAC Name |

tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJNFQNQLMGUTQ-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443419 | |

| Record name | tert-Butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

CAS RN |

141850-54-6 | |

| Record name | tert-Butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)

![(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111854.png)

![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)

![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)

![(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111858.png)

![(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B111859.png)

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111864.png)